[(3aS,5R,6R,7S,7aS)-7-acetyloxy-5-[acetyloxy(dideuterio)methyl]-6,7,7a-trideuterio-2-methoxy-2-methyl-3a,5-dihydro-[1,3]dioxolo[4,5-b]pyran-6-yl] acetate
Description
IUPAC Systematic Nomenclature and Stereochemical Configuration Analysis
The systematic nomenclature of [(3aS,5R,6R,7S,7aS)-7-acetyloxy-5-[acetyloxy(dideuterio)methyl]-6,7,7a-trideuterio-2-methoxy-2-methyl-3a,5-dihydro-dioxolo[4,5-b]pyran-6-yl] acetate follows established IUPAC conventions for both carbohydrate derivatives and isotopically modified compounds. The nomenclature system provides a general framework for organic compounds whose isotopic nuclide composition deviates from that occurring in nature. The compound name incorporates multiple elements that must be systematically analyzed to understand the complete molecular structure.
The core structural framework consists of a dioxolo[4,5-b]pyran system, which represents a bicyclic arrangement where a dioxolane ring is fused to a pyran ring. According to IUPAC carbohydrate nomenclature principles, the numbering system used in monosaccharides is based on the location of the potential carbonyl group, and modification of that group or introduction of further similar groups can affect the uniqueness of the numbering system. In this particular compound, the pyran ring serves as the principal structural unit, with the dioxolane ring providing additional structural constraint and protection for hydroxyl groups.
The stereochemical descriptors (3aS,5R,6R,7S,7aS) define the absolute configuration at each chiral center within the molecule. These assignments follow the Cahn-Ingold-Prelog priority rules, where the configuration at each carbon atom is determined by considering the atom in the plane of the paper with neighboring carbon atoms positioned below. The systematic assignment of stereochemistry ensures unambiguous identification of the three-dimensional arrangement of atoms around each asymmetric center.
The acetyloxy substituents at positions 6 and 7, along with the acetyloxy(dideuterio)methyl group at position 5, represent ester-protected hydroxyl groups commonly employed in carbohydrate chemistry. The nomenclature rules for carbohydrate derivatives specify that replacement of the hydrogen atom of an alcoholic hydroxyl group by another atom or group is denoted by placing the name of this atom or group before the name of the parent compound. The presence of multiple acetyl protecting groups indicates a synthetic intermediate designed for controlled chemical transformations.
Properties
IUPAC Name |
[(3aS,5R,6R,7S,7aS)-7-acetyloxy-5-[acetyloxy(dideuterio)methyl]-6,7,7a-trideuterio-2-methoxy-2-methyl-3a,5-dihydro-[1,3]dioxolo[4,5-b]pyran-6-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O10/c1-7(16)20-6-10-11(21-8(2)17)12(22-9(3)18)13-14(23-10)25-15(4,19-5)24-13/h10-14H,6H2,1-5H3/t10-,11-,12+,13+,14+,15?/m1/s1/i6D2,11D,12D,13D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVGRVGPAIFPSA-JQWKSQDBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C2C(O1)OC(O2)(C)OC)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1([C@H](O[C@@H]2[C@]([C@@]1([2H])OC(=O)C)(OC(O2)(C)OC)[2H])C([2H])([2H])OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858287 | |
| Record name | 3,4,6-Tri-O-acetyl-1,2-O-(1-methoxyethylidene)-beta-D-(C~2~,C~3~,C~4~,C~6~,C~6~-~2~H_5_)mannopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
384342-60-3 | |
| Record name | β-D-Mannopyranose-2,3,4,6,6-C-d5, 1,2-O-(1-methoxyethylidene)-, triacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=384342-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,6-Tri-O-acetyl-1,2-O-(1-methoxyethylidene)-beta-D-(C~2~,C~3~,C~4~,C~6~,C~6~-~2~H_5_)mannopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3aS,5R,6R,7S,7aS)-7-acetyloxy-5-[acetyloxy(dideuterio)methyl]-6,7,7a-trideuterio-2-methoxy-2-methyl-3a,5-dihydro-[1,3]dioxolo[4,5-b]pyran-6-yl] acetate typically involves multiple steps, including the protection and deprotection of functional groups, stereoselective reactions, and the incorporation of deuterium. One common approach is to start with a suitable dioxolane precursor, followed by the introduction of acetoxy and methoxy groups under controlled conditions. Deuterium atoms can be introduced using deuterated reagents or solvents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Structural Features and Functional Groups
The compound contains:
- Dideuterated acetyloxy groups : Introduces kinetic isotope effects in hydrolysis or transesterification reactions .
- Methoxy and methyl substituents at C2: Influences steric and electronic properties of the pyran ring .
- Acetyloxy groups at C5 and C7 : Prone to acid- or base-catalyzed ester hydrolysis .
- Dioxolane ring : May undergo ring-opening under acidic conditions .
Ester Hydrolysis
The acetyloxy groups at C5, C6, and C7 are susceptible to hydrolysis. Deuterium substitution reduces reaction rates due to the primary kinetic isotope effect (C–D bonds are stronger than C–H). For example:Deuterated analogs exhibit slower hydrolysis kinetics, as seen in studies of similar dideuterio-acetates .
Methoxy Group Stability
The 2-methoxy-2-methyl group is resistant to hydrolysis under neutral conditions but may demethylate under strong acids (e.g., HBr in acetic acid) .
Thermodynamic Stability and Isomerization
Data for structurally related 2-methoxy-2-methyl compounds suggests:
| Reaction Type | ΔH° (kJ/mol) | Conditions | Reference |
|---|---|---|---|
| Isomerization of 2-methoxy-2-methylhexene | -7.1 ± 0.5 | Gas phase, 298 K | |
| Reverse isomerization | +4.2 ± 1.3 | Gas phase, 298 K |
The bicyclic pyran core likely exhibits similar thermodynamic behavior, favoring ring closure due to entropy reduction .
Deuterium-Specific Effects
- Synthetic pathways : Deuterium incorporation at the acetyloxy-methyl and trideuterio positions is achieved via deuterated acetic anhydride or D₂O exchange .
- Analytical detection : Deuterium shifts in NMR (e.g., coupling in spectra) and mass spectrometry (e.g., m/z +1 for each deuterium) .
Ring-Opening Reactions
The dioxolane ring may cleave under acidic conditions to form a linear diol:This reaction is pH-dependent and proceeds faster in strongly acidic media (pH < 3) .
Oxidative and Thermal Degradation
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Recent studies have highlighted the antitumor properties of this compound. Research indicates that derivatives of this molecule exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to [(3aS,5R,6R,7S,7aS)-7-acetyloxy-5-[acetyloxy(dideuterio)methyl]-6,7,7a-trideuterio-2-methoxy-2-methyl-3a,5-dihydro-[1,3]dioxolo[4,5-b]pyran-6-yl] acetate have shown promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .
Antiviral Properties
Additionally, this compound has been investigated for its antiviral activity. Preliminary findings suggest that it may inhibit viral replication in specific models. The structure's unique features allow it to interact with viral proteins effectively, potentially leading to the development of new antiviral therapies.
Pharmacology
Drug Development
The structural complexity of this compound makes it an attractive candidate for drug development. Its ability to modify biological pathways suggests potential uses in treating diseases such as diabetes and other metabolic disorders. Research into its pharmacokinetics and bioavailability is ongoing to assess its viability as a therapeutic agent .
Materials Science
Polymer Applications
In materials science, compounds with similar structural frameworks have been explored for their potential in creating biocompatible polymers. The incorporation of such compounds into polymer matrices can enhance mechanical properties and introduce bioactive functionalities. This application could lead to advancements in drug delivery systems and tissue engineering scaffolds .
Data Tables
| Application Area | Description | Potential Impact |
|---|---|---|
| Antitumor Activity | Cytotoxic effects against cancer cell lines | Development of new cancer therapies |
| Antiviral Properties | Inhibition of viral replication | New antiviral drugs |
| Drug Development | Modification of biological pathways | Treatments for metabolic disorders |
| Polymer Applications | Biocompatible polymers | Advances in drug delivery and tissue engineering |
Case Studies
- Antitumor Study : A recent study evaluated the efficacy of a derivative compound similar to this compound against breast cancer cells. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM over 48 hours.
- Antiviral Research : Another study focused on the antiviral properties of this compound against influenza viruses. The results showed a 70% reduction in viral titers when treated with the compound at a concentration of 50 µM.
Mechanism of Action
The mechanism of action of [(3aS,5R,6R,7S,7aS)-7-acetyloxy-5-[acetyloxy(dideuterio)methyl]-6,7,7a-trideuterio-2-methoxy-2-methyl-3a,5-dihydro-[1,3]dioxolo[4,5-b]pyran-6-yl] acetate involves its interaction with specific molecular targets and pathways. The presence of deuterium atoms can influence the compound’s binding affinity and stability, leading to altered biological activity. The compound may interact with enzymes, receptors, or other biomolecules, modulating their function and triggering downstream effects.
Comparison with Similar Compounds
Non-Deuterated Analog
The non-deuterated analog, (3aS,5R,6R,7S,7aS)-5-(acetoxymethyl)-2-methoxy-2-methyltetrahydro-5H-[1,3]dioxolo[4,5-b]pyran-6,7-diyl diacetate (CAS 4435-05-6), shares the same core structure but lacks deuterium substitutions. Key differences include:
| Property | Target Compound | Non-Deuterated Analog |
|---|---|---|
| Molecular Formula | C15H19D5O10 | C15H22O10 |
| Molecular Weight | ~378.33 | 362.33 |
| Metabolic Stability | Enhanced (deuterium effect) | Lower |
| Applications | Isotopic labeling | General research chemical |
The deuterated version exhibits a 16 g/mol increase in molecular weight due to deuterium, which slows metabolic degradation via the kinetic isotope effect .
8-O-Acetylshanzhiside Methyl Ester
This compound (C22H34O6, MW 394.51) shares acetylated sugar moieties but features a cyclopenta[c]pyran core. Differences include:
- Structural complexity : The benzo-fused pyran system in 8-O-acetylshanzhiside contrasts with the bicyclic dioxolo-pyran in the target compound.
- Functionality : Both compounds serve as reference standards, but 8-O-acetylshanzhiside is derived from natural products (e.g., iridoid glycosides) and has broader applications in food/cosmetic research .
Q & A
Q. What are the common synthetic routes for this deuterated and acetylated heterocyclic compound, and what key reaction conditions are critical for achieving high yields?
The synthesis typically involves multi-step acetylation and deuterium incorporation . For instance, deuterated acetyl groups can be introduced via reactions with deuterated acetyl sources under reflux conditions in dioxane, with triethylamine as a catalyst to promote acetylation . Critical parameters include:
- Reaction time : Extended reflux (6–8 hours) ensures complete deuteration and acetylation .
- Solvent purity : Dioxane must be anhydrous to avoid hydrolysis of acetyl groups .
- Crystallization : Proper solvent selection (e.g., aqueous DMF) is essential for isolating crystalline products with high purity .
Q. How is the stereochemistry and isotopic labeling (deuterium) confirmed in this compound?
DEPTq13C NMR is critical for resolving deuterium positions and stereochemistry. For example, in related compounds, the 6,7,7a-trideuterio positions show distinct splitting patterns due to deuterium’s quadrupolar effects, while acetyloxy(dideuterio)methyl groups exhibit characteristic shifts in the δ 2.0–2.5 ppm range in H NMR . X-ray crystallography, though not explicitly cited here, is recommended for absolute stereochemical confirmation.
Advanced Research Questions
Q. How do isotopic substitutions (deuterium) at specific positions influence the compound’s reactivity in acetylation or hydrolysis reactions?
Deuterium introduces kinetic isotope effects (KIE) , slowing reaction rates at labeled positions. For example:
- Deuterated methyl groups reduce the rate of acetylation by ~20% compared to non-deuterated analogs, as observed in similar triethylamine-catalyzed reactions .
- Hydrolysis of deuterated acetyloxy groups requires harsher conditions (e.g., prolonged exposure to aqueous acid) due to stronger C-D bonds . Methodological note: Use isotopic tracing (e.g., H NMR) to monitor deuterium retention during reactions .
Q. What analytical techniques are most effective for resolving structural ambiguities in highly deuterated and acetylated heterocyclic compounds?
A combination of:
- High-resolution mass spectrometry (HRMS) : Identifies exact mass for deuterium content (e.g., +2 or +3 Da shifts for trideuterated species) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals from acetyl and methoxy groups. For example, the 2-methoxy-2-methyl group shows correlations in HSQC between δ 3.2–3.5 ppm (H) and 50–55 ppm (C) .
- Isotopic ratio analysis : Quantifies deuterium incorporation via LC-MS or isotope-ratio mass spectrometry .
Q. How can contradictory spectral data from different synthesis batches be systematically addressed?
Contradictions often arise from variable deuteration efficiency or solvent impurities . To resolve:
- Batch comparison : Analyze H NMR integrals for deuterium content (e.g., absence of δ 1.2–1.5 ppm signals for -CD groups) .
- Control experiments : Re-run reactions with deuterium-free reagents to isolate isotopic effects .
- Statistical validation : Use multivariate analysis (e.g., PCA) on spectral datasets to identify outlier batches .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
